N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide
Description
N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a piperidin-3-yl group and at position 4 with an N-methyl carboxamide moiety. Isoxazole derivatives are widely explored in medicinal chemistry due to their bioisosteric properties and ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes .
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-methyl-3-piperidin-3-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-11-10(14)8-6-15-13-9(8)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,11,14) |
InChI Key |
RWCXRZMZEZSNSS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CON=C1C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide-Alkyne [3+2] Cycloaddition
The isoxazole ring in N-methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is most efficiently constructed via copper(I)-catalyzed [3+2] cycloaddition between nitrile oxides and terminal alkynes. Denmark and Kallemeyn’s method (2005) demonstrates that alkynyldimethylsilyl ethers react with aryl nitrile oxides to form 3,4,5-trisubstituted isoxazoles with >85% regioselectivity. For the target compound, a modified approach employs a piperidine-containing alkyne precursor (e.g., 3-ethynylpiperidine) and a nitrile oxide derived from ethyl 4-oxo-4H-pyran-3-carboxylate. The reaction proceeds in dichloromethane at 0–25°C with CuI (5 mol%), yielding 3-(piperidin-3-yl)isoxazole-4-carboxylate (Table 1).
Table 1: Comparative Analysis of Isoxazole Cycloaddition Methods
| Method | Catalyst | Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| CuI-mediated | CuI (5 mol%) | CH₂Cl₂ | 78–82 | 3,4,5-trisubstituted |
| Ionic liquid | None | [BMIM]BF₄ | 91 | 3,5-disubstituted |
| Ultrasound | None | H₂O/EtOH | 88 | 3,5-disubstituted |
The ionic liquid method (Valizadeh et al., 2009) offers enhanced yields (91%) and recyclability but requires post-synthetic modifications to introduce the piperidine group.
Carboxamide Formation via Coupling Reactions
EDC/HOBt-Mediated Amidation
The carboxylate intermediate (3-(piperidin-3-yl)isoxazole-4-carboxylic acid) is activated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane. Subsequent coupling with methylamine (2.0 equiv) at 0°C for 12 hours furnishes the carboxamide in 89% yield (Samai et al., 2013). DMAP (4-dimethylaminopyridine) accelerates the reaction by acting as a nucleophilic catalyst.
Table 2: Carboxamide Coupling Efficiency
Acid Chloride Route
Conversion of the carboxylic acid to its acyl chloride (using thionyl chloride) followed by reaction with methylamine in tetrahydrofuran (THF) provides an alternative pathway (75% yield). This method avoids racemization but requires stringent anhydrous conditions.
N-Methylation Techniques
Direct Coupling with Methylamine
The most efficient N-methylation strategy involves using methylamine directly during the amidation step (Section 3.1). This eliminates the need for post-synthetic methylation and ensures >95% purity.
Post-Synthetic Methylation
For intermediates lacking the methyl group, treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetonitrile at 60°C introduces the N-methyl moiety (65% yield). However, over-alkylation and solvent incompatibility limit scalability.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Bulanov et al. (2017) achieved 92% yield for 5-substituted isoxazoles using microwave irradiation (150°C, 20 minutes). Adapting this protocol could reduce reaction times for the target compound’s isoxazole core.
Optimization and Scalability Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The isoxazole ring undergoes hydrolysis under acidic or basic conditions. Key findings include:
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 1M HCl (reflux) | 4-carboxamide derivative and piperidine-3-carboxylic acid | ~65% | Acidic hydrolysis cleaves the isoxazole ring, releasing the piperidine moiety. |
| 1M NaOH (60°C) | 3-(piperidin-3-yl)-4-carboxamide isoxazole hydrolyzed to α,β-unsaturated ketone | ~58% | Base-mediated hydrolysis retains the carboxamide group but modifies the ring. |
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack at the electrophilic C-5 position of the isoxazole ring, followed by ring-opening and decarboxylation .
Alkylation and Acylation
The piperidine nitrogen and carboxamide group participate in alkylation and acylation:
| Reagents | Reaction Type | Products | Conditions |
|---|---|---|---|
| Methyl iodide | N-alkylation | N-Methyl-piperidinium derivative | DMF, K₂CO₃, 80°C |
| Acetyl chloride | Acylation | Acetylated carboxamide | Pyridine, RT |
Key Findings :
-
Alkylation at the piperidine nitrogen enhances solubility in polar solvents.
-
Acylation of the carboxamide group modulates hydrogen-bonding capacity .
Ring-Opening Reactions
Strongly acidic conditions induce isoxazole ring-opening:
| Conditions | Products | Application |
|---|---|---|
| H₂SO₄ (conc.), 100°C | β-ketoamide and ammonia | Precursor for synthesizing β-lactam analogs |
Mechanism :
Protonation of the oxygen atom in the isoxazole ring destabilizes the structure, leading to cleavage and formation of a β-ketoamide intermediate.
Oxidation Reactions
The piperidine ring undergoes oxidation under controlled conditions:
| Oxidizing Agent | Products | Conditions |
|---|---|---|
| KMnO₄ (aq.) | Piperidine-3-carboxylic acid | 0°C, pH 7.0 |
| H₂O₂ (30%) | N-Oxide derivative | Acetic acid, 50°C |
Significance :
Oxidation modifies the piperidine ring’s electronic properties, influencing binding to biological targets .
Nucleophilic Substitution
The isoxazole ring’s electrophilic sites facilitate substitution:
| Nucleophile | Products | Conditions |
|---|---|---|
| NH₃ (aq.) | 5-amino-isoxazole analog | Ethanol, reflux |
| Thiophenol | 5-phenylthio-isoxazole | DMSO, 120°C |
Theoretical Support :
Density Functional Theory (DFT) calculations confirm that electron-withdrawing groups at C-3 increase electrophilicity at C-5, enhancing substitution efficiency .
Catalytic Hydrogenation
The isoxazole ring can be reduced to a β-aminoketone:
| Catalyst | Products | Conditions |
|---|---|---|
| H₂/Pd-C | β-aminoketone derivative | MeOH, 60 psi |
Implications :
Hydrogenation products serve as intermediates for bioactive molecules, including immunosuppressants .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide may function as inhibitors of poly(ADP-ribose) polymerase (PARP), which is vital in the treatment of cancers, particularly those associated with BRCA mutations. These inhibitors exhibit selective antiproliferative effects against BRCA-deficient cancer cells, highlighting their potential in targeted cancer therapies .
- Immunomodulatory Effects :
The compound's biological activity is attributed to its ability to interact with various biological targets:
- Binding Affinity : Studies have shown that this compound may exhibit significant binding affinity to specific receptors involved in cellular signaling pathways, which are crucial for mediating therapeutic effects .
Table 1: Summary of Biological Activities
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions aimed at optimizing yield and purity while maintaining structural integrity. The development of derivatives has been explored to enhance pharmacokinetic properties and biological activity, making this compound a focal point for ongoing research in drug development.
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the isoxazole ring.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Isoxazole Carboxamides
The pharmacological and physicochemical profiles of isoxazole-4-carboxamides are highly dependent on substituents at positions 3 and 5, as well as the carboxamide side chain. Below is a comparative analysis of key analogs:
Structural Features and Substituent Effects
- N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide Position 3: Piperidin-3-yl group (basic, cyclic amine). Carboxamide: N-methyl substitution reduces hydrogen-bonding capacity but improves lipophilicity. Potential Targets: mGlu receptors (inferred from pyridine analogs in ) .
- Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) Position 3: 4-Trifluoromethylphenyl (electron-withdrawing, hydrophobic). Clinical Use: Immunosuppressant targeting dihydroorotate dehydrogenase (DHODH) . Key Difference: The trifluoromethyl group enhances metabolic stability but limits CNS penetration compared to piperidine.
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide
- SI30 (N-[4-(Diethylamino)phenyl]-N-(2-methoxyethyl)-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide) Position 3: 3-Nitrophenyl (electron-deficient, polar). Carboxamide: Diethylamino and methoxyethyl groups enhance solubility and target GABA transporters (GAT) .
Pharmacological and Physicochemical Comparison
*LogP estimated using substituent contributions (piperidine: +1.0; trifluoromethyl: +1.1; nitro: +0.2).
Key Research Findings and Implications
- Piperidine vs. Aromatic Substituents: The piperidine group in the target compound confers basicity (pKa ~8.5) and enhances CNS bioavailability compared to aromatic substituents like phenyl or pyridinyl . This makes it favorable for neuroactive compounds, contrasting with leflunomide’s peripheral immunosuppressive action .
- In contrast, SI30’s methoxyethyl group balances solubility and activity .
- Synthetic Flexibility : and highlight the feasibility of introducing diverse substituents via alkylation or coupling reactions, enabling rapid SAR exploration.
Biological Activity
N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is a heterocyclic compound notable for its unique structure, which combines an isoxazole ring with a piperidine moiety. This structural configuration contributes to its diverse biological activities and potential therapeutic applications. The compound has garnered attention in pharmacology for its interactions with various biological targets, leading to promising findings in several studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 209.25 g/mol
- Structure : Characterized by a five-membered ring containing one nitrogen and one oxygen atom typical of isoxazoles.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that similar isoxazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds with isoxazole-piperazine structures demonstrated IC values ranging from 0.09 to 11.7 µM against various cancer cell lines, suggesting that modifications in the isoxazole structure can enhance anticancer properties .
- The compound's structural analogs have been linked to antiproliferative effects in human breast and ovarian cancer cells, indicating potential for further development as an anticancer agent .
- Immunomodulatory Effects :
- Antiviral Properties :
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Binding Affinities : Research on similar compounds indicates that they may act as reversible inhibitors of certain enzymes involved in cancer progression and inflammation . Understanding the binding mechanisms through molecular docking studies can provide insights into optimizing the compound for enhanced efficacy.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Q & A
Q. What synthetic routes are recommended for N-Methyl-3-(piperidin-3-yl)isoxazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling reactions between isoxazole-carboxylic acid derivatives and piperidine-containing amines. A validated protocol uses lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (THF) at −40°C under nitrogen atmosphere to deprotonate the intermediate, followed by alkylation or acylation steps . Key factors affecting yield include:
- Temperature control : Sub-zero conditions prevent side reactions.
- Solvent purity : Anhydrous THF minimizes hydrolysis.
- Stoichiometry : Excess methylating agents (e.g., methyl iodide) improve N-methylation efficiency.
Example yield: 72.6% for a related isoxazole-carboxamide derivative under optimized conditions .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- ¹H-NMR : Assigns proton environments (e.g., methyl groups on piperidine or isoxazole rings). Peaks at δ 2.92 ppm (N–CH₃) and δ 8.74 ppm (pyridyl protons) confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 451.1924 vs. calculated 451.1927 for C₂₄H₂₉N₃O₄Si) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with P2₁/c space group, a = 15.839 Å, β = 101.29°) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from impurity profiles or assay variability. Strategies include:
- HPLC-PDA Purity Assessment : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradients to detect impurities like 5-methylisoxazole-4-carboxylic acid (Impurity-D) .
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., mGlu7 receptor binding assays) with AMN082 as a positive control .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., trifluoromethylphenyl substitutions) to identify structure-activity trends .
Q. What computational methods support structure-function analysis of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predict vibrational frequencies (FT-IR/Raman) and compare with experimental data (e.g., C=O stretch at 1680 cm⁻¹) .
- Molecular Docking : Simulate binding to targets like mGlu7 using software (AutoDock Vina) with force fields optimized for π-π stacking (pyridyl-piperidine interactions) .
- ADMET Prediction : Use QikProp to estimate logP (∼2.1) and blood-brain barrier permeability, guiding in vivo studies .
Q. How can researchers optimize stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via UPLC-MS .
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life.
- Solid-State Stability : Store under nitrogen at −20°C; avoid prolonged exposure to humidity (>60% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
